molecular formula C8H9ClN2O3 B13616533 2-Amino-2-(2-chloro-5-nitrophenyl)ethan-1-ol

2-Amino-2-(2-chloro-5-nitrophenyl)ethan-1-ol

Cat. No.: B13616533
M. Wt: 216.62 g/mol
InChI Key: BGKOFTZMXDWODY-UHFFFAOYSA-N
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Description

2-Amino-2-(2-chloro-5-nitrophenyl)ethan-1-ol is a chemical compound with the molecular formula C8H9ClN2O3 It is known for its unique structure, which includes an amino group, a chloro-substituted phenyl ring, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-chloro-5-nitrophenyl)ethan-1-ol typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the desired product. Common reducing agents include sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-chloro-5-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to corresponding amino derivatives.

    Substitution: Formation of hydroxyl or alkoxy-substituted products.

Scientific Research Applications

2-Amino-2-(2-chloro-5-nitrophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-chloro-5-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, potentially affecting their function. The chloro group may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(2-bromo-5-nitrophenyl)ethan-1-ol: Similar structure but with a bromo group instead of a chloro group.

    2-Amino-2-(2-fluoro-5-nitrophenyl)ethan-1-ol: Contains a fluoro group instead of a chloro group.

    2-Amino-2-(2-methyl-5-nitrophenyl)ethan-1-ol: Features a methyl group in place of the chloro group.

Uniqueness

2-Amino-2-(2-chloro-5-nitrophenyl)ethan-1-ol is unique due to the presence of the chloro group, which can influence its reactivity and interactions with other molecules. This makes it distinct from its bromo, fluoro, and methyl analogs, potentially leading to different chemical and biological properties.

Properties

Molecular Formula

C8H9ClN2O3

Molecular Weight

216.62 g/mol

IUPAC Name

2-amino-2-(2-chloro-5-nitrophenyl)ethanol

InChI

InChI=1S/C8H9ClN2O3/c9-7-2-1-5(11(13)14)3-6(7)8(10)4-12/h1-3,8,12H,4,10H2

InChI Key

BGKOFTZMXDWODY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(CO)N)Cl

Origin of Product

United States

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